Pinosylvin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPRTHEGLPYPB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895857 | |
| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22139-77-1 | |
| Record name | Pinosylvin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22139-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinosylvin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022139771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinosylvin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,5-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22139-77-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PINOSYLVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/881R434AIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Production Methodologies
Endogenous Biosynthetic Pathways in Plants
The biosynthesis of pinosylvin in plants is an intricate process that is part of the broader phenylpropanoid pathway. mdpi.comencyclopedia.pub This pathway is responsible for the synthesis of a diverse array of secondary metabolites in plants. googleapis.com
Phenylpropanoid Pathway Involvement
This compound biosynthesis is deeply integrated into the phenylpropanoid pathway. mdpi.comencyclopedia.pubwikipedia.org This universal pathway in plants begins with the aromatic amino acid L-phenylalanine. mdpi.comasm.orgencyclopedia.pub The phenylpropanoid pathway serves as a source for various phenolic derivatives, including stilbenoids like this compound. mdpi.com
Enzymatic Catalysis (e.g., this compound Synthase)
A key enzymatic step in the biosynthesis of this compound is catalyzed by the enzyme this compound synthase (EC 2.3.1.146). mdpi.comwikipedia.orgwikipedia.org this compound synthase is a type III polyketide synthase and is closely related to chalcone (B49325) synthase. nih.govnih.gov This enzyme facilitates the condensation reaction that leads to the formation of the stilbene (B7821643) core of this compound. nih.gov Other names for this compound synthase include stilbene synthase and pine stilbene synthase. wikipedia.org
Precursor Molecules and Metabolic Flux
The biosynthesis of this compound utilizes specific precursor molecules derived from primary metabolism. The common precursor molecule for all stilbenoids, including this compound, is phenylalanine or tyrosine, which are obtained through glucose metabolism via the shikimate or arogenate pathways. mdpi.comnih.gov
Specifically, this compound is synthesized from L-phenylalanine through a series of enzymatic steps. asm.orgnih.gov L-phenylalanine is initially converted to trans-cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL). asm.orgnih.gov Trans-cinnamic acid is then activated to trans-cinnamoyl-CoA by 4-coumarate-CoA ligase (4CL). asm.orgnih.gov this compound synthase then catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA. wikipedia.orgfrontiersin.orgnih.gov This reaction forms a linear tetraketide intermediate, which is subsequently cyclized by this compound synthase to produce this compound. nih.gov
Malonyl-CoA availability is considered a key factor and can be a bottleneck in this compound production, particularly in engineered systems. frontiersin.orgnih.govasm.org Acetyl-CoA carboxylase (ACC) is an important enzyme involved in the synthesis of malonyl-CoA. frontiersin.orgnih.gov
Induction of this compound Accumulation in Response to Stressors
This compound is classified as a phytoalexin, a type of antimicrobial compound synthesized by plants in response to environmental stressors. mdpi.comwikipedia.orgnih.govmdpi.com Its accumulation in plants is induced by various stimuli, including desiccation, physical damage, ozone-induced stress, and fungal penetration. mdpi.comwikipedia.orgcdnsciencepub.comnih.gov This stress-induced production serves as a defense mechanism, protecting the plant, particularly the heartwood, from fungal decay and pathogen attack. wikipedia.orgcdnsciencepub.commdpi.com Mechanical damage and fungal infection in the sapwood of Pinus resinosa have been shown to induce the formation of this compound and its monomethyl ether. cdnsciencepub.com Similarly, fungal elicitors can lead to increased accumulation of this compound derivatives in pine cell cultures. dntb.gov.ua
Exogenous Production and Synthesis Approaches
Due to the limited availability of this compound from natural extraction and the potential for higher yields and controlled production, exogenous synthesis approaches have been explored. nih.gov
Chemical Synthesis Methodologies and Advancements
Chemical synthesis methods for producing stilbenes, including this compound, have been reported. mdpi.comencyclopedia.pub However, direct chemical synthesis can have drawbacks, such as the formation of dangerous by-products and challenges in achieving stereospecific synthesis, which can make it less economically feasible compared to other methods. mdpi.comencyclopedia.pubnih.gov
Advancements in artificial synthesis have gained traction, including the use of biotechnological methods such as tissue culture techniques, biotransformation, and metabolic engineering. mdpi.comencyclopedia.pubnih.gov For instance, this compound has been produced using bacterial cells, including genetically modified Escherichia coli, Pseudomonas taiwanensis, and Corynebacterium glutamicium. mdpi.com Metabolic engineering of E. coli has been a focus for this compound production, involving the introduction of the plant biosynthetic pathway enzymes and optimizing precursor availability, particularly malonyl-CoA. asm.orgnih.govmdpi.com Biotransformation using E. coli with supplemented trans-cinnamic acid has also shown promising product titers. asm.org
Biotechnological Production through Engineered Microorganisms
The production of this compound in microorganisms typically involves introducing and optimizing the plant's biosynthetic pathway within a microbial host. Escherichia coli has been a commonly used host for this purpose due to its rapid growth rate and ease of genetic manipulation, although challenges exist regarding the expression of large proteins and necessary post-translational modifications. mdpi.com Streptomyces venezuelae has also been explored as a host for stilbene production. nih.govua.es
Metabolic Engineering Strategies (e.g., Escherichia coli, Streptomyces venezuelae)
Metabolic engineering strategies in Escherichia coli have focused on reconstructing and optimizing the three-step biosynthetic pathway of this compound. This pathway involves phenylalanine ammonia lyase (PAL), 4-coumarate-CoA ligase (4CL), and stilbene synthase (STS). researchgate.netnih.gov Initial attempts with various enzyme configurations and gene expression optimization in E. coli resulted in low this compound concentrations, up to 3 mg/L. asm.orgmdpi.comresearchgate.netnih.gov
Limited malonyl-CoA availability and low stilbene synthase activity have been identified as major bottlenecks in E. coli for efficient this compound production. asm.orgresearchgate.netnih.govnih.gov To address these limitations, various metabolic engineering approaches have been employed. One strategy involves increasing the intracellular malonyl-CoA pool. asm.orgmdpi.comresearchgate.netnih.govnih.govfrontiersin.org Another approach focuses on enhancing the activity of the stilbene synthase enzyme. asm.orgnih.govnih.gov
In Streptomyces venezuelae, the expression of stilbene biosynthesis pathway genes, including a 4-coumarate-CoA ligase (ScCCL) and a stilbene synthase (STS), has been explored for producing stilbenes like resveratrol (B1683913) and this compound. researchgate.net However, the reported product titers for this compound in S. venezuelae have been modest compared to engineered E. coli. nih.gov
Optimization of Precursor Availability (e.g., Malonyl-CoA)
Malonyl-CoA is a key precursor for this compound biosynthesis, and its limited availability in microbial hosts like E. coli significantly restricts production levels. asm.orgmdpi.comresearchgate.netnih.govnih.govresearchgate.net Malonyl-CoA is also a precursor for fatty acid synthesis, which competes with this compound production for this essential molecule. researchgate.netfrontiersin.orgresearchgate.netejbiotechnology.info
Strategies to increase intracellular malonyl-CoA availability in E. coli include:
Inhibiting fatty acid synthesis: Using chemical inhibitors like cerulenin (B1668410) or genetically repressing genes involved in fatty acid synthesis (e.g., fabI, fabD, fabB) can redirect malonyl-CoA towards this compound production. asm.orgresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.netejbiotechnology.inforesearchgate.net Repression of the fabD gene using CRISPRi has shown a 1.9-fold increase in this compound production. researchgate.net
Heterologous expression of malonyl-CoA synthesis genes: Introducing genes like matB (malonyl-CoA synthetase) and matC (malonate carrier protein) from organisms like Rhizobium trifolii allows E. coli to synthesize malonyl-CoA from supplemented malonate. nih.govfrontiersin.org
Rewiring central carbon flux: Optimizing pathways like glycolysis to increase acetyl-CoA availability, a precursor for malonyl-CoA, has also been explored. frontiersin.org Deleting competing pathways like acetate (B1210297) and ethanol (B145695) production and overexpressing acetyl-CoA synthase can further enhance malonyl-CoA availability. frontiersin.org
Supplementation with L-phenylalanine, a precursor to trans-cinnamic acid in the this compound pathway, has also been shown to increase this compound titers, particularly when malonyl-CoA availability is enhanced. asm.orgmdpi.comnih.gov
Studies have demonstrated the impact of malonyl-CoA optimization on this compound production:
| Strategy | Host Organism | Substrate | This compound Titer (mg/L) | Fold Increase (vs. control) | Reference |
| Initial engineered strain | E. coli | Glucose | Up to 3 | - | asm.orgmdpi.comresearchgate.netnih.gov |
| Addition of cerulenin | E. coli | Glucose | 70 | - | asm.orgmdpi.comnih.govfrontiersin.org |
| Addition of cerulenin + L-phenylalanine | E. coli | Glucose | 91 | - | asm.orgmdpi.comnih.gov |
| Repression of fabD gene (CRISPRi) | E. coli | Glycerol | 47.49 | 1.9 | researchgate.net |
| Repression of fabI gene | E. coli | Glycerol + Cinnamic acid | 52.67 | 1.5 | ejbiotechnology.info |
| Multi-module optimization + malonyl-CoA availability enhancement | E. coli | Glucose | 281 | - | ua.esfrontiersin.org |
| Biotransformation with E. coli (with trans-cinnamic acid + enhanced malonyl-CoA) | E. coli | trans-cinnamic acid | 155 | - | nih.gov |
| Engineered S. venezuelae | S. venezuelae | trans-cinnamic acid | 0.6 | - | nih.gov |
Heterologous Gene Expression and Pathway Configuration
The successful biotechnological production of this compound relies on the heterologous expression of the plant biosynthetic genes in the chosen microbial host. The core pathway involves PAL, 4CL, and STS enzymes. researchgate.netnih.gov Different sources for these enzymes and various pathway configurations have been evaluated to optimize this compound production in E. coli. asm.orgnih.gov
Optimizing gene expression levels and evaluating different genetic construct environments are crucial steps in improving this compound titers. asm.orgresearchgate.netnih.gov Low activity of the heterologously expressed stilbene synthase in the microbial host has been identified as a significant bottleneck. asm.orgnih.govnih.gov Laboratory evolution of the stilbene synthase enzyme, such as that from Pinus strobus, has been employed to enhance its activity in E. coli. asm.orgnih.govnih.gov
Furthermore, the availability of the intermediate trans-cinnamoyl-CoA can be limiting due to insufficient 4CL activity. nih.gov Strategies to improve the conversion of trans-cinnamic acid to trans-cinnamoyl-CoA are also important for maximizing this compound production. researchgate.netnih.gov
The interaction between the engineered biosynthetic pathway and the host cell's metabolism is also a factor. Studies have shown that oversupply of malonyl-CoA can lead to malonylation of important enzymes in the artificial pathway, potentially inhibiting productivity. frontiersin.orgacs.org Modifying enzymes in the pathway to adjust their acylation level has been explored as a strategy to improve this compound yield. acs.org
Biological Activities and Molecular Mechanisms of Pinosylvin and Its Derivatives
Antimicrobial Research
Pinosylvin has demonstrated potent effects against a broad spectrum of microorganisms, including bacteria and fungi, with ongoing research exploring its potential against parasites and viruses. mdpi.comresearchgate.netnih.govx-mol.netnih.gov
Antibacterial Efficacy and Mechanisms of Action (e.g., bacterial membrane damage)
This compound and its derivatives have shown potent antibacterial effects against various human pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.commdpi.comencyclopedia.pub Studies have reported its effectiveness against Bacillus cereus, Staphylococcus aureus, Listeria monocytogenes, Lactobacillus plantarum, Escherichia coli, Salmonella infantis, and Pseudomonas fluorescens. mdpi.comencyclopedia.pub For instance, this compound was found to be effective against A. butzleri strains DQ46M1 and CR50-2 at a concentration of 128 μg/mL. mdpi.com It has also shown activity against B. subtilis at a concentration of 64 µg/mL. mdpi.com Against Campylobacter spp., this compound demonstrated significant efficacy, with one study reporting colony count inhibition higher than 99% at a concentration as low as 0.08 mg/cm². mdpi.com
The antibacterial action of this compound is thought to involve damage to the bacterial membrane. mdpi.comnih.govresearchgate.net This mechanism has been suggested for its effectiveness against Campylobacter spp., where it acts in a bactericidal manner by damaging the bacterial membrane. mdpi.com The susceptibility of Gram-positive bacteria like B. subtilis to this compound is also presumed to be related to their membrane structure. mdpi.com For Gram-negative microorganisms, the destabilization of the outer membrane and interactions with the cell membrane are considered specific mechanisms behind its antibacterial action. nih.gov
Research indicates that this compound can be potent against B. cereus, although the exact mechanism for this significant effectiveness is not fully elucidated. mdpi.com this compound has also been found effective against multi-drug resistant E. coli strains, with reported effective concentrations ranging from 68 µg/mL to 250 µg/mL in different studies. mdpi.com L. monocytogenes has been found to be particularly sensitive to this compound. nih.gov
Data on the antibacterial activity of this compound against specific bacterial strains includes:
| Bacterial Species | Strain | Concentration | Effect | Source |
| Arcobacter butzleri | DQ46M1, CR50-2 | 128 μg/mL | Effective | mdpi.com |
| Bacillus subtilis | Not specified | 64 μg/mL | Active | mdpi.com |
| Campylobacter spp. | Not specified | 0.08 mg/cm² | >99% colony count inhibition | mdpi.com |
| Escherichia coli | MDR strains | 68 - 250 µg/mL | Effective | mdpi.com |
| Staphylococcus aureus | Not specified | 250 µg/mL | Inhibitory activity | encyclopedia.pub |
| Listeria monocytogenes | Not specified | Not specified | Particularly sensitive, effect seen intracellularly | nih.gov |
Prenylated this compound derivatives have shown enhanced antibacterial activity, with chiricanine A demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 12.5 µg/mL. encyclopedia.pub
Antifungal Efficacy and Mechanisms of Action
This compound and its derivatives exhibit potent antifungal effects against various fungi and yeasts. mdpi.commdpi.comresearchgate.netnih.govx-mol.netnih.govencyclopedia.pubresearchgate.net It has shown effectiveness against Candida albicans, Saccharomyces cerevisiae, Aspergillus fumigatus, and Penicillium brevicompactum. mdpi.comencyclopedia.pub C. albicans and S. cerevisiae appear to be more sensitive to this compound, with minimal inhibitory concentration (MIC) values of 62.5 µg/mL and 125 µg/mL, respectively. encyclopedia.pub
The mechanisms behind this compound's antifungal activity include the inhibition of biofilm formation and the disruption of cell membrane integrity. jmb.or.krnih.gov In studies against C. albicans, this compound primarily targets the cell membrane. jmb.or.krnih.gov this compound monomethyl ether (PME), a derivative of this compound, has shown strong anti-A. flavus activity and a broad antifungal spectrum. acs.org Mechanistic studies with PME indicated that it can bind to cell membrane phospholipids, leading to increased permeability and decreased fluidity. acs.org This interaction can cause lysis of cell membranes and subsequent collapse of spores, resulting in a cell wall autolysis-like phenotype. acs.org
This compound extracted from Pinus densiflora has demonstrated effective antifungal activity against plant pathogens such as Rhizoctonia solani AG1-1B, R. solani AG2-2IV, R. cerealis, and S. homoeocarpa. encyclopedia.pub S. homoeocarpa showed the highest sensitivity with the lowest mean EC₅₀ value (8.426 μg/mL), while R. cerealis had the highest mean EC₅₀ value (99.832 μg/mL) among the Rhizoctonia pathogens. encyclopedia.pub
| Fungal/Yeast Species | Sensitivity | MIC (µg/mL) | EC₅₀ (µg/mL) | Mechanisms of Action | Source |
| Candida albicans | More sensitive | 62.5 | Not specified | Inhibition of biofilm formation, cell membrane disruption | encyclopedia.pubjmb.or.krnih.gov |
| Saccharomyces cerevisiae | More sensitive | 125 | Not specified | Not specified | encyclopedia.pub |
| Aspergillus fumigatus | Not specified | Not specified | Not specified | Not specified | encyclopedia.pub |
| Penicillium brevicompactum | Not specified | Not specified | Not specified | Not specified | encyclopedia.pub |
| Aspergillus flavus | Not specified | Not specified | Not specified | Binds membrane phospholipids, increases permeability, decreases fluidity, causes membrane lysis | acs.org |
| Rhizoctonia solani AG1-1B | Not specified | Not specified | Effective | Not specified | encyclopedia.pub |
| Rhizoctonia solani AG2-2IV | Not specified | Not specified | Effective | Not specified | encyclopedia.pub |
| Rhizoctonia cerealis | Less sensitive | Not specified | 99.832 | Not specified | encyclopedia.pub |
| S. homoeocarpa | Highest sensitivity | Not specified | 8.426 | Not specified | encyclopedia.pub |
Antiparasitic Investigations
Antiparasitic properties of this compound and its derivatives are currently a subject of ongoing research. mdpi.comresearchgate.netnih.govx-mol.netnih.gov
Antiviral Studies
Studies on the antiviral properties of this compound and its derivatives are also ongoing. mdpi.comresearchgate.netnih.govx-mol.netnih.gov While limited studies specifically evaluate the antiviral properties of Pinus densiflora extracts against viruses like the influenza A virus at the compound level, research in this area is progressing. mdpi.com
Synergistic Effects with Conventional Antimicrobials
This compound has shown potential for synergistic action alongside several antibiotics. mdpi.com This synergistic effect has been evidenced by a reduction in the minimum inhibitory concentration (MIC) of antibiotics when combined with this compound. mdpi.com Some results suggest that this compound could potentially even revert antibiotic resistance, possibly by interacting with and inhibiting the activity of efflux pumps. mdpi.comencyclopedia.pub
Studies evaluating the interaction between this compound and antibiotics such as tetracycline, chloramphenicol, erythromycin, and ciprofloxacin (B1669076) against Arcobacter butzleri using checkerboard titration assays have been conducted. researchgate.netencyclopedia.pub While no synergistic effects were observed for this compound/antibiotic combinations in these specific assays, this compound showed additive interactions with all tested antibiotics except ciprofloxacin. researchgate.netencyclopedia.pub this compound's ability to modulate efflux pump activity has been investigated, showing that it can cause a higher intracellular accumulation of ethidium (B1194527) bromide, suggesting it may attenuate the activity of efflux pumps. encyclopedia.pub
This compound monomethyl ether, a this compound derivative, has also been shown to enhance the efficacy of amoxicillin (B794) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). japsonline.com Studies using MIC and fractional inhibitory concentration (FIC) index have demonstrated additive to synergistic effects when these compounds are combined with amoxicillin. japsonline.com Molecular docking studies suggest that these compounds may interact with resistance-related proteins like penicillin-binding protein 2a (PBP2a) in MRSA and VanA ligase in VRE. japsonline.com
Antioxidant Research
The antioxidant properties of this compound have been extensively studied. mdpi.commdpi.comresearchgate.netresearchgate.netnih.govx-mol.netnih.govencyclopedia.pubsmolecule.comontosight.aidntb.gov.ua this compound's antioxidant activity is primarily based on its ability to scavenge free radicals. mdpi.comresearchgate.netresearchgate.netnih.govx-mol.netnih.govdntb.gov.ua It also exerts antioxidant effects through the inhibition of inducible nitric oxide synthase (iNOS) and protein kinase C, and by promoting the expression of heme oxygenase-1 (HO-1). mdpi.comresearchgate.netresearchgate.netnih.govx-mol.netnih.govsmolecule.com HO-1 is an enzyme known for its anti-inflammatory and immunomodulatory activities, and its upregulation by this compound treatment has been observed to correlate with cell survival in the context of oxidative stress. encyclopedia.pub
Research suggests that this compound's antioxidant activity may protect cells from oxidative stress, which is linked to various chronic diseases. smolecule.com Studies have shown that this compound can reduce oxidative stress and upregulate HO-1 expression. encyclopedia.pub For example, in studies involving rats, treatment with this compound was shown to significantly reduce oxidative stress via upregulation of HO-1 expression in the lungs and a reduction in plasmatic thiobarbituric acid reactive substances (TBARS). encyclopedia.pub
The antioxidant activity of this compound has been assessed using various in vitro assays, including ORAC, ABTS⁺, and FRAP. encyclopedia.pub this compound monomethyl ether also exhibits antioxidant properties. ontosight.ai
Modulation of Oxidative Stress Markers (e.g., HO-1, iNOS, Nrf2, SOD, GPx)
This compound influences the expression and activity of several key markers involved in oxidative stress responses. It has been shown to promote the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and immunomodulatory properties. mdpi.comencyclopedia.pubnih.govresearcher.liferesearchgate.net This induction of HO-1 is considered a mechanism by which this compound protects against oxidative stress. encyclopedia.pubresearchgate.net Studies have also indicated that this compound can inhibit inducible nitric oxide synthase (iNOS) activity, which is involved in the production of nitric oxide, a molecule that can contribute to oxidative stress and inflammation. mdpi.comencyclopedia.pubresearcher.liferesearchgate.netaacrjournals.org
The role of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant defense, in this compound's effects has also been investigated. researchgate.netmdpi.com While some studies suggest this compound's protection against oxidative stress involves Nrf2 and HO-1, the influence on Nrf2 expression itself can vary, with one study noting a strong effect on HO-1 expression but not on Nrf2 or its target genes p62 and GSTP1. encyclopedia.pub However, the importance of Nrf2 and HO-1 in this compound-mediated protection against oxidative stress has been verified in RNA interference studies. encyclopedia.pub Other antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) are also part of the Nrf2-regulated antioxidant defense system, and their modulation is relevant to oxidative stress protection. scielo.brfrontiersin.org
Protein Kinase C Inhibition in Oxidative Processes
This compound has been found to inhibit protein kinase C (PKC) activation, particularly in the context of oxidative processes. mdpi.comresearcher.liferesearchgate.netnih.govscispace.com In isolated human neutrophils, this compound significantly reduced the formation of oxidants and effectively inhibited PKC activation stimulated by phorbol (B1677699) myristate acetate (B1210297). encyclopedia.pubnih.gov This inhibition was not a result of neutrophil damage or increased apoptosis. nih.gov
Protection against Oxidative Stress in Specific Cell Lines (e.g., human RPE cells)
Research has demonstrated the protective effects of this compound against oxidative stress in specific cell lines, such as human retinal pigment epithelial (RPE) cells (ARPE-19). mdpi.comwindows.netencyclopedia.pubnih.govresearchgate.netnih.gov Pre-treatment with this compound significantly enhanced the survival of ARPE-19 cells exposed to an oxidative stress-inducing agent like hydroquinone. encyclopedia.pubresearchgate.netnih.gov This protective effect was observed at specific concentrations, such as 5 and 10 µM, and was correlated with the upregulation of HO-1 expression. encyclopedia.pubnih.govresearchgate.netnih.gov
Table 1: Effect of this compound on ARPE-19 Cell Survival Under Oxidative Stress
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 | ~50-55% |
| 5 | ~75-80% |
| 10 | ~75-80% |
Data is approximate and based on interpretation of search results indicating significant enhancement of cell survival at 5 and 10 µM compared to cells without this compound treatment under oxidative stress conditions. researchgate.netnih.gov
Anti-inflammatory Research
This compound has demonstrated significant anti-inflammatory properties through the modulation of various inflammatory mediators and pathways. mdpi.comencyclopedia.pubnih.govresearcher.liferesearchgate.netmdpi.com
Cyclooxygenase (COX-2) Inhibition
This compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity and expression. mdpi.comencyclopedia.pubresearcher.lifeaacrjournals.orgnih.govacs.orgkoreascience.krthieme-connect.com COX-2 is a key enzyme involved in the production of prostaglandins, which are mediators of inflammation. nih.gov Studies in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7) have shown that this compound reduces the production of prostaglandin (B15479496) E₂ (PGE₂), a major product of COX-2, in a dose-dependent manner. encyclopedia.pubnih.govaacrjournals.orgmdpi.com This inhibition is associated with the suppression of COX-2 protein and gene expression. aacrjournals.org The anti-inflammatory effect related to COX inhibition has been observed in various research contexts. encyclopedia.pub
Table 2: Effect of this compound on PGE₂ Production in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration | PGE₂ Production (% of Control) | IC₅₀ Value (µM) |
| Dose-dependent reduction | Reduced | 10.6 mdpi.com |
Note: Specific percentage reduction values at various concentrations were not consistently available across sources, but dose-dependent inhibition and an IC₅₀ value for PGE₂ production are reported. encyclopedia.pubnih.govaacrjournals.orgmdpi.com
Lipoxygenase (LOX) Activity Modulation (e.g., ALOX15 upregulation)
This compound also modulates lipoxygenase (LOX) activity. mdpi.comacs.org Research indicates that this compound can significantly increase LOX activity, particularly by increasing the expression of ALOX15 (Arachidonate 15-lipoxygenase). encyclopedia.pubkoreascience.krresearchgate.netnih.govnih.gov This upregulation of ALOX15 mRNA and protein levels suggests that the this compound-induced increase in LOX activity is due to enhanced ALOX15 expression. encyclopedia.pubkoreascience.krresearchgate.netnih.gov This modulation of LOX activity, specifically the upregulation of ALOX15, has been suggested to play a role in the resolution of inflammation. koreascience.krresearchgate.netnih.gov Signaling investigations have shown that this compound appears to enhance the phosphorylation of ERK and JNK, and inhibitors of ERK and JNK were observed to reduce ALOX15 expression and apoptosis promoted by this compound in LPS-induced leukocytes. encyclopedia.pubresearchgate.netnih.gov
Table 3: Effect of this compound on LOX and COX Activity in THP-1 and U937 Cells
| Enzyme Activity | This compound Treatment | Effect |
| LOX | Various concentrations | Markedly increased researchgate.netnih.gov |
| COX | 0.1 µmol/L | Not altered researchgate.netnih.gov |
Note: this compound treatment for 2 hours at various concentrations showed dose-dependent LOX activity. nih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Aberrant NF-κB activation is implicated in the pathogenesis of various inflammatory diseases. Research indicates that this compound can significantly inhibit NF-κB activation. Studies using lipopolysaccharide (LPS)-stimulated THP-1 cells, a human monocytic cell line, have shown that this compound inhibits LPS-induced NF-κB activation in a concentration-dependent manner. nih.govthieme-connect.com This inhibition is associated with the suppression of phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govthieme-connect.com By preventing IκBα degradation, this compound effectively blocks the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB-dependent pro-inflammatory mediators. nih.govthieme-connect.com
Cytokine and Chemokine Modulation (e.g., IL-6, MCP-1, TNF-α)
This compound has been shown to modulate the production of key inflammatory cytokines and chemokines. Pro-inflammatory cytokines like Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α) play significant roles in initiating and perpetuating inflammation. mdpi.comthermofisher.comnih.gov
JAK/STAT Pathway Inhibition
The Janus Kinase (JAK) / Signal Transducers and Activators of Transcription (STAT) pathway is another crucial signaling cascade involved in mediating the effects of various cytokines and growth factors, playing a vital role in immune responses and inflammation. frontiersin.org this compound has been found to inhibit the JAK/STAT pathway. mdpi.comresearchgate.net In LPS-stimulated RAW 264.7 cells, this compound treatment resulted in the downregulation of both phosphorylated JAK2 and STAT3 proteins, indicating inhibition of the pathway. researchgate.netnih.gov Molecular docking studies further support this finding, suggesting that this compound is capable of binding to the active site of the JAK2 protein. researchgate.netresearchgate.netnih.gov This inhibition of the JAK/STAT pathway contributes to the suppression of pro-inflammatory cytokine release, such as TNF-α and IL-6. researchgate.netresearchgate.netnih.gov
TRPA1 Activation Inhibition
Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in the detection of noxious stimuli and the mediation of inflammatory responses and pain. Inhibition of TRPA1 activation is considered a potential therapeutic target for conditions associated with acute pain, inflammation, and hyperalgesia. mdpi.com Research has investigated the effect of this compound on TRPA1. In vitro studies measuring TRPA1-mediated Ca2+ influx and membrane currents have shown a dose-dependent inhibitory effect of this compound on AITC-induced TRPA1 responses. mdpi.comencyclopedia.pub The reported IC50 value for this inhibition is 16.7 μM. mdpi.comencyclopedia.pub This suggests that this compound can directly interfere with TRPA1 activation.
PPARγ Expression Upregulation
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a significant role in regulating inflammatory responses and lipid metabolism. Upregulation of PPARγ expression is often associated with anti-inflammatory effects and the promotion of inflammation resolution. This compound has been shown to increase the expression of PPARγ. mdpi.comnih.gov Studies in macrophages have indicated that this compound enhances PPARγ expression. nih.gov This effect is considered a key signaling event involved in polarizing macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, which supports the resolution of inflammation and tissue repair. nih.govresearchgate.netnih.gov
Neutrophil Activity Modulation
Neutrophils are key immune cells involved in the initial stages of inflammation. While essential for host defense, excessive or prolonged neutrophil activity can contribute to tissue damage in chronic inflammatory conditions. This compound has demonstrated the ability to modulate neutrophil activity. mdpi.comnih.gov Studies have shown that this compound can reduce the number of neutrophils and significantly lower the production of reactive oxygen species in blood in models of experimental arthritis. encyclopedia.pubchemfaces.com In isolated human neutrophils, this compound has been found to decrease the formation of oxidants and effectively inhibit Protein Kinase C (PKC) activation, an enzyme involved in neutrophil activation and the oxidative burst. encyclopedia.pubchemfaces.com This inhibition of neutrophil activity suggests a potential benefit of this compound as an adjunctive therapy in chronic inflammatory states. encyclopedia.pubchemfaces.com
Resolution of Inflammation Mechanisms
Resolution of inflammation is an active process involving the clearance of inflammatory cells and mediators, leading to tissue repair and return to homeostasis. This compound appears to influence mechanisms that support the resolution of inflammation. Beyond inhibiting pro-inflammatory pathways and mediators, this compound has been shown to shift macrophage polarization. nih.govresearchgate.netnih.gov Macrophages transition from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is crucial for clearing debris, producing anti-inflammatory mediators, and promoting tissue remodeling. nih.govresearchgate.netnih.gov this compound enhances the expression of M2 markers such as arginase-1 (Arg-1) and mannose receptor C type 1 (MRC1) in murine macrophages and CCL17 and CCL26 in human macrophages. nih.govresearchgate.netnih.gov Furthermore, this compound has been reported to have a pro-apoptotic activity in LPS-preconditioned leukocytes, which is considered a mechanism for the resolution of inflammation by facilitating the clearance of activated immune cells. bmbreports.orgbmbreports.org This pro-apoptotic effect in leukocytes is linked to the upregulation of ALOX15 expression through the activation of ERK and JNK pathways. bmbreports.orgbmbreports.org
Data Tables
Here are some data tables summarizing key findings on the inhibitory effects of this compound:
Table 1: Inhibition of Cytokines and Chemokines by this compound
| Mediator | Cell Line/Model | Effect | IC50 (µM) | Reference |
| IL-6 | LPS-induced mouse macrophage cells | Inhibition | 32.1 | mdpi.commdpi.com |
| MCP-1 | LPS-induced mouse macrophage cells | Inhibition | 38.7 | mdpi.commdpi.com |
| TNF-α | LPS-stimulated RAW 264.7 murine macrophages | Inhibition | Not specified | researchgate.netmdpi.com |
| TNF-α | LPS-induced THP-1 cells | Inhibition | Not specified | nih.gov |
| IL-8 | LPS-induced THP-1 cells | Inhibition | Not specified | nih.gov |
Table 2: Inhibition of TRPA1 Activation by this compound
| Target | Stimulus | Effect | IC50 (µM) | Reference |
| TRPA1 | AITC | Inhibition | 16.7 | mdpi.comencyclopedia.pub |
Table 3: Effect of this compound on Neutrophil Count in Experimental Arthritis
| Model | Treatment | Neutrophil Count (/µL) | Change | Reference |
| Adjuvant arthritis (Lewis rats) | Control | 69,671 ± 5588 | - | chemfaces.com |
| Adjuvant arthritis (Lewis rats) | This compound (30 mg/kg) | 51,293 ± 3947 | Decreased | chemfaces.com |
Note: Data in Table 3 represents approximate values extracted from the source and should be interpreted in the context of the original study. Statistical significance was reported as P=0.0198 for the decrease in neutrophil count. chemfaces.com
Detailed Research Findings
Research into this compound's mechanisms has provided detailed insights. For instance, the inhibition of NF-κB by this compound in THP-1 cells involves the prevention of IκBα phosphorylation and subsequent degradation, which are critical steps for NF-κB activation and nuclear translocation. nih.govthieme-connect.com This molecular event directly impacts the expression of downstream pro-inflammatory genes.
Regarding cytokine modulation, studies in RAW 264.7 macrophages have shown that this compound's inhibitory effect on TNF-α and IL-6 release is significant. researchgate.netmdpi.com The inhibition of the JAK/STAT pathway further elucidates how this compound reduces the expression of these cytokines, as this pathway is a key signaling route for many cytokine receptors. researchgate.netfrontiersin.orgnih.gov Molecular docking studies provide structural evidence for the interaction between this compound and JAK2, suggesting a direct mechanism of inhibition. researchgate.netresearchgate.netnih.gov
The modulation of neutrophil activity by this compound includes the reduction of oxidative burst, a process where neutrophils release reactive oxygen species. encyclopedia.pubchemfaces.com The inhibition of PKC activation by this compound in human neutrophils is a likely mechanism for this reduced oxidant formation. encyclopedia.pubchemfaces.com
Furthermore, the ability of this compound to promote the resolution of inflammation is supported by findings on macrophage polarization and leukocyte apoptosis. The shift towards an M2 macrophage phenotype, characterized by the expression of markers like Arg-1 and MRC1, facilitates the clearance of inflammatory debris and promotes tissue repair. nih.govresearchgate.netnih.gov The induction of apoptosis in activated leukocytes, mediated by ALOX15 upregulation via ERK and JNK pathways, provides a mechanism for removing inflammatory cells and limiting tissue damage. bmbreports.orgbmbreports.org
These detailed findings underscore the multifaceted molecular mechanisms through which this compound exerts its biological activities, particularly its anti-inflammatory effects and its role in promoting the resolution of inflammation.
Anticancer and Chemopreventive Research
This compound has demonstrated potential as a cancer chemopreventive agent and has been shown to suppress the growth of various human cancer cell lines. encyclopedia.pubmdpi.com Its anticancer effects are attributed to its ability to interfere with cancer cell processes, including proliferation, migration, and invasion, through targeting specific molecular pathways. researchgate.netnih.gov
This compound has been observed to inhibit the proliferation of cancer cells by regulating cell cycle progression. encyclopedia.pubaacrjournals.org Studies have shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase, in various cancer cell lines, including human colorectal cancer cells (HCT 116). aacrjournals.orgnih.gov This arrest is associated with the downregulation of G1 phase-related proteins such as cyclin A, cyclin D1, cyclin-dependent kinase (CDK) 4, and CDK2. aacrjournals.orgnih.gov Additionally, this compound has been found to upregulate the expression of cell cycle inhibitors like p21 and p53. aacrjournals.orgnih.gov
Data on Cell Cycle Modulation by this compound in HCT 116 Cells:
| Protein | Effect of this compound Treatment |
| Cyclin A | Downregulation |
| Cyclin D1 | Downregulation |
| Cyclin E | Downregulation |
| CDK2 | Downregulation |
| CDK4 | Downregulation |
| p21(WAF1/CIP1) | Upregulation |
| p53 | Upregulation |
| c-Myc | Downregulation |
| Retinoblastoma (pRb) | Downregulation |
This compound's anticancer mechanisms include the induction of apoptosis in malignant cells. researchgate.netnih.gov Research indicates that this compound-induced cell death may occur through both apoptosis and autophagy. encyclopedia.pub In leukemia cells (THP1 and U937), this compound at concentrations of 50–100 μmol/L significantly increased cell death and induced caspase-3 activation and phosphatidylserine (B164497) flip-flop, which are hallmarks of apoptosis. encyclopedia.pub this compound has also been shown to induce apoptosis in bovine aortic endothelial cells at high concentrations (100 μmol/L), promoting caspase-3 activation and nuclear fragmentation. encyclopedia.pubcdnsciencepub.com
Data on this compound-Induced Apoptosis in Leukemia Cells:
| Cell Line | This compound Concentration (μmol/L) | Effect on Cell Death | Key Apoptotic Markers Observed |
| THP1 | 50–100 | Significantly increased | Caspase-3 activation, Phosphatidylserine flip-flop |
| U937 | 50–100 | Significantly increased | Caspase-3 activation, Phosphatidylserine flip-flop |
Metastasis is a major contributor to cancer mortality, and this compound has demonstrated potential antimetastatic effects. encyclopedia.pub Studies using in vitro and in vivo models have investigated its ability to inhibit cancer cell migration and invasion. encyclopedia.pub In cultured human fibrosarcoma HT1080 cells, this compound inhibited the production of MMP-2, MMP-9, and membrane type 1-MMP. encyclopedia.pubmdpi.comnih.gov this compound has also been reported to interfere with the migration of HT1080 cells. encyclopedia.pub In nasopharyngeal carcinoma (NPC) cells (NPC039 and NPCBM), increasing doses of this compound reduced migration and invasion in gap closure and Transwell assays. encyclopedia.pubnih.govresearchgate.net This effect was associated with the inhibition of MMP-2 enzymatic activity and reduced protein levels of MMP-2 and MMP-9. encyclopedia.pubnih.govresearchgate.net this compound also modulated the expression of epithelial-mesenchymal transition (EMT) markers, upregulating zonula occludens-1 and E-cadherin while downregulating vimentin (B1176767) and N-cadherin, indicating suppression of EMT processes crucial for metastasis. encyclopedia.pubnih.govresearchgate.net
Data on Antimetastatic Effects of this compound:
| Cancer Type | Cell Line(s) | Observed Antimetastatic Effect(s) | Associated Mechanism(s) |
| Fibrosarcoma | HT1080 | Inhibition of migration, Inhibition of MMP-2, MMP-9, MT1-MMP production | Inhibition of MMP production |
| Nasopharyngeal Carcinoma | NPC039, NPCBM, RPMI 2650 | Inhibition of migration and invasion (dose-dependent) | Inhibition of MMP-2 activity and MMP-2/MMP-9 protein levels, Modulation of EMT markers (E-cadherin, ZO-1 upregulated; N-cadherin, Vimentin downregulated) |
| Oral Cancer | SAS, SCC-9, HSC-3 | Inhibition of migration and invasion | Modulation of ERK pathway, Inhibition of MMP-2 expression and activity researchgate.net |
This compound exerts its anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and metastasis. researchgate.netnih.gov In human colorectal cancer HCT 116 cells, this compound has been shown to attenuate the activation of proteins in the FAK/c-Src/ERK and PI3K/Akt/GSK-3β signaling pathways. nih.govresearchgate.net Modulation of these pathways can lead to the downregulation of downstream molecules and target genes involved in cell growth and survival. nih.gov this compound also influences the MAPK pathway, including ERK, p38, and JNK, which are involved in regulating cell migration and invasion in cancers like nasopharyngeal carcinoma and oral cancer. encyclopedia.pubnih.govresearchgate.netresearchgate.net
Key Signaling Pathways Modulated by this compound:
FAK/c-Src/ERK pathway nih.govresearchgate.net
PI3K/Akt/GSK-3β pathway nih.govresearchgate.net
MAPK pathway (ERK, p38, JNK) encyclopedia.pubnih.govresearchgate.netresearchgate.net
Preclinical studies have investigated the efficacy of this compound in various cancer models. This compound has shown activity against human colorectal cancer cells (HCT 116), inhibiting proliferation and inducing cell cycle arrest and modulating signaling pathways. nih.gov In prostate cancer models, pine knot extract containing this compound and other stilbenoids demonstrated antiproliferative and proapoptotic efficacy in vitro and antitumourigenic efficacy in orthotopic xenografts. researchgate.netnih.gov this compound has also shown promise in oral cancer by inhibiting migration and invasion and modulating the ERK pathway. encyclopedia.pubresearchgate.net Studies on nasopharyngeal carcinoma cells have revealed this compound's ability to inhibit migration and invasion through the regulation of EMT and inhibition of MMP-2. encyclopedia.pubnih.govresearchgate.net Furthermore, this compound has been shown to suppress MMP-2 and MMP-9 activity in human fibrosarcoma HT1080 cells, contributing to its antimetastatic potential. encyclopedia.pubmdpi.comnih.gov
Cancer Models Where this compound Efficacy Has Been Investigated:
Human colorectal cancer (HCT 116 cells) nih.gov
Prostate cancer (PC-3M-luc2 cells and xenografts) researchgate.netnih.gov
Oral cancer (SAS, SCC-9, HSC-3 cells) encyclopedia.pubresearchgate.net
Nasopharyngeal carcinoma (NPC039, NPCBM, RPMI 2650 cells) encyclopedia.pubnih.govresearchgate.net
Fibrosarcoma (HT1080 cells) encyclopedia.pubmdpi.comnih.gov
Research suggests that this compound and its derivatives may have potential as chemosensitizers, enhancing the effectiveness of other therapeutic agents. Studies have indicated that stilbenoids derived from pine knot extract, including this compound, can enhance tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in prostate cancer cells (PC-3M-luc2) at concentrations as low as 10 μM. researchgate.netnih.gov This suggests that this compound could potentially be used in combination therapies to improve the apoptotic response of cancer cells to agents like TRAIL.
Data on Chemosensitization Potential with TRAIL:
| Compound/Extract | Cancer Cell Line | Effect on TRAIL-Induced Apoptosis | Concentration Range (μM) |
| Pine knot extract derived stilbenoids (including this compound) | PC-3M-luc2 | Enhanced apoptosis | ≥ 10 |
Efficacy in Specific Cancer Models (e.g., human colorectal cancer, prostate cancer, oral cancer, nasopharyngeal carcinoma, fibrosarcoma)
Neuroprotective Research
Research has explored the potential of this compound to protect neural cells and improve outcomes in models of neurological insult. mdpi.comresearchgate.netnih.govencyclopedia.pubhku.hk
Protection against Oxidative Stress in Neural Cells
Oxidative stress is a significant contributor to neuronal damage in various neurological conditions, including ischemic stroke and aging-related neurodegeneration. researchgate.netnih.gov this compound has demonstrated protective effects against oxidative stress in neural cells. Studies have shown that this compound treatment can enhance the survival of human retinal pigment epithelial (RPE) cells exposed to oxidative stress. encyclopedia.pub This protection is associated with the upregulation of heme oxygenase-1 (HO-1), an enzyme known for its anti-inflammatory and immunomodulatory activities. mdpi.comencyclopedia.pub Further research indicated that the induction of HO-1 by this compound in RPE cells is dependent on the activation of the Nrf2 pathway. encyclopedia.pubhku.hkresearchgate.nethku.hk
Table 1: this compound's Effects on Oxidative Stress Markers
| Cell Type | Stress Inducer | This compound Effect | Associated Mechanism | Source |
| Human RPE cells | Hydroquinone | Increased cell survival | Upregulation of HO-1, Nrf2 pathway activation | encyclopedia.pub |
| PC12 cells | OGD/R | Reduced oxidative stress-induced mitochondrial dysfunction | Nrf2 pathway activation | hku.hkresearchgate.nethku.hk |
Impact on Mitochondrial Function and Mitophagy (e.g., PINK1/Parkin-mediated)
Mitochondrial dysfunction plays a critical role in neuronal cell death in conditions like cerebral ischemia. mdpi.comresearchgate.net this compound has been shown to improve mitochondrial function in neural cells. In oxygen-glucose deprivation/reperfusion (OGD/R)-damaged PC12 cells, this compound treatment reduced the number of depolarized cells, indicating an improvement in mitochondrial membrane potential. encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk Investigations have revealed that this compound triggers protective mitophagy, a selective process of removing damaged mitochondria, mediated by the PINK1/Parkin pathway. encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hkfrontiersin.orgmdpi.com This mechanism involves the increased protein levels of key mitophagy markers such as LC3 II, Beclin1, PINK1, and Parkin. encyclopedia.pubhku.hkresearchgate.nethku.hk
Table 2: this compound's Impact on Mitochondrial Function and Mitophagy
| Cell Model | Insult Model | This compound Effect | Associated Mechanism | Source |
| PC12 cells | OGD/R | Reduced depolarized cells, improved mitochondrial membrane potential | PINK1/Parkin-mediated mitophagy | encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk |
| PC12 cells | OGD/R | Increased protein levels of LC3 II, Beclin1, PINK1, and Parkin | Induction of mitophagy | encyclopedia.pubhku.hkresearchgate.nethku.hk |
Efficacy in Ischemia/Reperfusion Models (e.g., OGD/R model)
Ischemia/reperfusion (I/R) injury is a major cause of brain damage in stroke. mdpi.comhku.hkresearchgate.net this compound has demonstrated efficacy in preclinical models of cerebral I/R injury. In OGD/R-damaged PC12 cells, this compound treatment reduced cell death, as indicated by decreased LDH levels and fewer TUNEL-positive cells. hku.hkresearchgate.nethku.hk It also modulated the expression of apoptosis-related proteins, increasing the Bcl-2/Bax ratio and decreasing cleaved caspase-3 levels. researchgate.net Furthermore, in a middle cerebral artery occlusion/reperfusion (MCAO/R) rat model, this compound treatment improved brain function and reduced infarct volume. encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk
Table 3: this compound's Efficacy in Ischemia/Reperfusion Models
| Model | Endpoint Measured | This compound Effect | Source |
| PC12 (OGD/R) | Cell death (LDH levels, TUNEL staining) | Decreased cell death | hku.hkresearchgate.nethku.hk |
| PC12 (OGD/R) | Apoptosis markers (Bcl-2, Bax, caspase-3) | Modulated expression | researchgate.net |
| Rat (MCAO/R) | Brain function | Improved brain function | encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk |
| Rat (MCAO/R) | Infarct volume | Reduced infarct volume | encyclopedia.pubhku.hkresearchgate.netresearchgate.nethku.hk |
Anti-allergic Research
This compound and extracts containing it have been investigated for their potential anti-allergic properties. mdpi.comresearchgate.netnih.govencyclopedia.pubresearchgate.netnih.gov
Mechanisms of Anti-allergic Action (e.g., IgE-mediated mast cells, passive cutaneous anaphylaxis)
Allergic reactions are often mediated by IgE antibodies and the activation of mast cells. frontiersin.orgmdpi.comjmb.or.krallergolyon.fr Research using in vitro and in vivo models has explored the mechanisms by which this compound exerts anti-allergic effects. Studies using antigen-stimulated rat basophilic leukemia (RBL)-2H3 cells, a mast cell-like cell line, have shown that this compound-containing extracts can inhibit the secretion of β-hexosaminidase (a marker of degranulation) and histamine (B1213489) release. encyclopedia.pubresearchgate.netnih.govresearchgate.net These extracts also decreased the expression and production of inflammatory mediators such as COX-2, PGE₂, IL-4, and TNF-α, and suppressed NF-κB activation. encyclopedia.pubresearchgate.netresearchgate.net Furthermore, in a passive cutaneous anaphylaxis (PCA) mouse model, an Hovenia dulcis extract containing this compound inhibited mast cell-dependent PCA. encyclopedia.pubresearchgate.netnih.govjmb.or.krresearchgate.netjmb.or.kr These findings suggest that this compound may interfere with key steps in the IgE-mediated allergic response, including mast cell degranulation and the release of inflammatory mediators. encyclopedia.pubresearchgate.netnih.govresearchgate.net
Table 4: this compound's Effects on Anti-allergic Responses
| Model | Stimulus | This compound Effect | Associated Mechanism | Source |
| RBL-2H3 cells | Antigen/IgE | Inhibited β-hexosaminidase and histamine release | Inhibition of degranulation | encyclopedia.pubresearchgate.netnih.govresearchgate.net |
| RBL-2H3 cells | Antigen/IgE | Decreased expression/production of COX-2, PGE₂, IL-4, TNF-α | Suppression of inflammatory mediators | encyclopedia.pubresearchgate.netresearchgate.net |
| RBL-2H3 cells | Antigen/IgE | Suppressed NF-κB activation | Inhibition of inflammatory signaling | encyclopedia.pubresearchgate.netresearchgate.net |
| Mouse (Passive Cutaneous Anaphylaxis) | IgE-sensitization | Inhibited mast cell-dependent PCA | Interference with allergic response | encyclopedia.pubresearchgate.netnih.govjmb.or.krresearchgate.netjmb.or.kr |
Other Biological Activities under Investigation
Beyond its neuroprotective and anti-allergic potential, research is exploring other biological activities of this compound. These include potential anticancer effects, such as inhibiting the proliferation of cancer cell lines and suppressing metastasis by inhibiting matrix metalloproteinases (MMP-2, MMP-9, and membrane type 1-MMP). mdpi.comresearchgate.netnih.govencyclopedia.pubchemfaces.com this compound has also shown antimicrobial activity against various bacteria and fungi. mdpi.comresearchgate.netnih.gov Additionally, studies have investigated its anti-inflammatory properties, including the inhibition of TRPA1-mediated responses and reduction of IL-6 levels in models of inflammation. mdpi.comencyclopedia.pub
Table 5: Other Biological Activities of this compound Under Investigation
| Activity | Observed Effects | Source |
| Anticancer | Inhibition of cancer cell proliferation, suppression of metastasis (MMP inhibition) | mdpi.comresearchgate.netnih.govencyclopedia.pubchemfaces.com |
| Antimicrobial | Activity against bacteria and fungi | mdpi.comresearchgate.netnih.gov |
| Anti-inflammatory | Inhibition of TRPA1, reduction of IL-6 | mdpi.comencyclopedia.pub |
Hepatoprotective Effects
Studies have indicated that this compound possesses hepatoprotective properties. Research utilizing an experimental model of thioacetamide-induced toxic hepatosis in rats demonstrated that this compound had a positive effect on liver function. rsmu.press In this model, the administration of this compound contributed to the stabilization of rat weight and a significant decrease in the level of direct bilirubin (B190676) in the blood serum. rsmu.press Histological analysis of the liver in treated animals confirmed a reduction in inflammation and hemorrhage despite continued exposure to the hepatotoxic agent. rsmu.press These findings suggest that this compound may be a potential agent for use in the complex therapy of liver diseases. rsmu.press The hepatoprotective action may be linked, in part, to the antioxidant capacity of this compound and its derivatives, as free radicals are known contributors to hepatic injury. researchgate.net
Prokinetic Actions
This compound-containing plants have been traditionally associated with various ethnomedical effects, including prokinetic actions. nih.govmdpi.comresearchgate.netnih.govsciprofiles.comscilit.com Recent research corroborates some of these traditional uses. nih.govmdpi.comresearchgate.netnih.govsciprofiles.comscilit.com While the precise molecular mechanisms underlying this compound's prokinetic effects are not extensively detailed in the provided search results, its inclusion in lists of corroborated traditional uses suggests an influence on gastrointestinal motility. nih.govmdpi.comresearchgate.netnih.govsciprofiles.comscilit.com
Adipogenesis Inhibition
This compound and its derivatives have shown inhibitory effects on adipogenesis, the process of differentiation of preadipocytes into adipocytes and the subsequent accumulation of lipids. researchgate.net For instance, pinostilbene (B20863) (a methylated derivative of resveratrol (B1683913), structurally related to this compound) has been evaluated for its anti-adipogenic effects in 3T3-L1 adipocytes. mdpi.comnih.gov Studies using Oil Red O staining, lipid accumulation assays, and triglyceride content assays revealed that pinostilbene significantly inhibited lipid and triglyceride accumulation in these cells without exhibiting cytotoxicity. mdpi.comnih.gov
Further research into the mechanisms demonstrated that pinostilbene decreased the expression of key adipogenesis-related transcription factors, including PPARγ, C/EBPα, SREBP-1c, and FABP4. mdpi.comnih.gov It also affected the phosphorylation of signaling molecules such as MAPK and AKT, attenuating the expression of CREB and C/EBPβ. mdpi.comnih.gov Conversely, pinostilbene increased the phosphorylation of AMPK and ACC, while decreasing the expression of fatty acid synthase and FABP4. mdpi.comnih.gov These findings suggest that pinostilbene suppresses adipogenesis through the activation of the AMPK signaling pathway and the inhibition of the MAPK and AKT insulin-dependent pathways. mdpi.comnih.gov
Data illustrating the effect of pinostilbene on adipogenesis-related transcription factors:
| Transcription Factor | Effect of Pinostilbene Treatment |
| PPARγ | Decreased expression |
| C/EBPα | Decreased expression |
| SREBP-1c | Decreased expression |
| FABP4 | Decreased expression |
| CREB | Attenuated expression |
| C/EBPβ | Attenuated expression |
Data illustrating the effect of pinostilbene on signaling molecules:
| Signaling Molecule | Effect of Pinostilbene Treatment |
| MAPK | Decreased phosphorylation |
| AKT | Decreased phosphorylation |
| AMPK | Increased phosphorylation |
| ACC | Increased phosphorylation |
Angiogenesis and Cell Proliferation Modulation (e.g., eNOS activation)
This compound has demonstrated a modulatory effect on both angiogenesis and cell proliferation, with its effects being concentration-dependent. At low concentrations (around 1 pM), this compound has been reported to promote cell proliferation in endothelial cells. nih.govchemfaces.com This proliferative effect in endothelial cells was shown to be reduced by treatment with L-NAME, an inhibitor of endothelial nitric oxide synthase (eNOS), suggesting that this compound's effect on proliferation is mediated, at least in part, by eNOS activation. nih.govchemfaces.com this compound has been shown to activate eNOS. encyclopedia.pubnih.gov
Beyond proliferation, this compound has also exhibited stimulatory effects on cell migration and tube formation in endothelial cells, actions that are indicative of pro-angiogenic potential. nih.govchemfaces.com These stimulatory effects further support the idea that this compound can act as a pro-angiogenic factor at lower concentrations. nih.govchemfaces.comresearchgate.net
Conversely, at high concentrations (e.g., 100 μmol/L), this compound has been observed to induce cell death, including apoptosis and autophagy, in bovine aortic endothelial cells. encyclopedia.pubchemfaces.comresearchgate.netnih.gov This suggests a dual role for this compound in endothelial cell fate depending on its concentration.
This compound also influences cell proliferation in cancer cells, generally exhibiting inhibitory effects. researchgate.netaacrjournals.org It has been shown to inhibit the growth of various human cancer cell lines, partly by regulating cell cycle progression. researchgate.netchemfaces.comaacrjournals.org For example, this compound inhibited the growth of HCT116 human colon cancer cells with an IC50 value of 60 μM after 72 hours of incubation. aacrjournals.org Treatment with 60 μM this compound resulted in G0/G1 phase arrest in these cells, accompanied by the downregulation of checkpoint proteins such as cyclin D1, cdk4, and proliferating cell nuclear antigen (PCNA). aacrjournals.org
The modulation of cell proliferation by this compound in cancer cells can involve various signaling pathways, including the inhibition of proteins in the FAK/c-Src/ERK and PI3K/Akt/GSK-3β pathways. researchgate.net this compound has also been shown to suppress the invasion and migration of oral cancer cells by inhibiting the phosphorylation of ERK1/2 protein expression. researchgate.netmdpi.com
Summary of this compound's Concentration-Dependent Effects on Endothelial Cells:
| Concentration | Effect on Endothelial Cells | Associated Mechanism (if noted) |
| Low (∼1 pM) | Promotes cell proliferation | eNOS activation |
| Low (≤ 1 μmol/L) | Promotes angiogenesis, cell migration, tube formation, anti-adhesiveness | |
| High (≥ 100 μmol/L) | Induces cell death (apoptosis, autophagy) |
Preclinical Pharmacokinetics and Metabolism Studies
Absorption, Distribution, and Elimination Studies
Studies in rats have indicated that pinosylvin is rapidly distributed and taken up by tissues following administration. nih.gov Following oral administration, the time to reach peak concentration (Tmax) was observed to be rapid, at approximately 0.137 hours. nih.gov this compound appears to be widely distributed to various tissues. nih.gov A study investigating tissue distribution in rats found the highest concentration of this compound in the stomach after 10 minutes, followed by the heart, lung, spleen, and kidneys. nih.gov
Elimination studies suggest that only a small amount of this compound is excreted in its parent form via urine and feces. nih.gov In one study, the 73-hour cumulative excretion ratios in urine and feces were reported as 0.82% and 0.11%, respectively, indicating that this compound is largely metabolized in vivo. nih.gov The apparent elimination half-life (t1/2) in rats has been reported to be relatively short, around 1.347 ± 0.01 hours after oral administration and 0.82 ± 0.05 hours after intravenous administration. nih.govresearchgate.net However, some studies utilizing urinary concentration-time data have suggested longer elimination half-lives. researchgate.net
The volume of distribution for this compound in rats following intravenous administration was estimated to be 2.29 ± 0.56 L/kg, suggesting significant distribution into tissues. researchgate.net
Here is a summary of some pharmacokinetic parameters observed in rat studies:
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) | Species | Reference |
| Tmax | 0.137 h | Not applicable | Rat | nih.gov |
| t1/2 | 1.347 ± 0.01 h | 0.82 ± 0.05 h | Rat | nih.govresearchgate.net |
| Vd | Not reported | 2.29 ± 0.56 L/kg | Rat | researchgate.net |
Metabolite Identification and Metabolic Pathways (e.g., glucuronidation, oxidative metabolites including resveratrol)
This compound undergoes significant metabolism in the body. nih.gov Glucuronidation has been described as a major conjugation pathway for this compound. researchgate.netnih.govnih.govwikipedia.orgoup.com This process involves the conjugation of glucuronic acid to the hydroxyl groups of this compound, increasing its water solubility and facilitating its excretion. researchgate.net
In addition to glucuronidation, oxidative metabolism also occurs. nih.govnih.gov Studies have identified oxidative metabolites of this compound, including trans- and cis-resveratrol. nih.govnih.gov The conversion of this compound to resveratrol (B1683913) involves hydroxylation. taylorandfrancis.com Other metabolic pathways identified in rats include hydroxylation and methylation. nih.gov
Nine metabolites of this compound were found in one rat study, with four metabolites showing higher concentrations in the stomach, suggesting it as a potential target organ. nih.gov
Bioavailability Challenges and Strategies for Enhancement (e.g., prodrug development, inclusion complexes)
This compound, similar to its structural analog resveratrol, exhibits low oral bioavailability. researchgate.net This is primarily attributed to its poor water solubility and rapid metabolism, including extensive first-pass metabolism in the liver and intestine. mdpi.comnih.govresearchgate.net The limited bioavailability restricts the concentration of the active compound that reaches systemic circulation and target tissues, potentially limiting its therapeutic efficacy. researchgate.net
The poor aqueous solubility of this compound is a significant factor contributing to its low absorption in the gastrointestinal tract. researchgate.netbioavailability.com Rapid metabolism, particularly glucuronidation and sulfation in the liver and intestine, further reduces the systemic exposure to the parent compound. mdpi.comresearchgate.net
To overcome these bioavailability challenges, various strategies are being explored. Prodrug development is one approach aimed at improving the pharmacokinetic properties of this compound. mdpi.comijpsjournal.com Prodrugs are inactive derivatives designed to be converted into the active drug within the body, potentially enhancing solubility, stability, and absorption. ijpsjournal.comnih.gov While the search results mention prodrug strategies for other compounds to improve bioavailability, specific examples of this compound prodrugs were not detailed in the provided snippets. However, the general principle involves modifying the structure to improve properties like water solubility or bypass first-pass metabolism, followed by a release of the active this compound in vivo. ijpsjournal.comnih.govdrug-dev.com
Another strategy to enhance the solubility and bioavailability of poorly soluble compounds like this compound is the formation of inclusion complexes. mdpi.commdpi.com Cyclodextrins, for instance, are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes that improve aqueous solubility and dissolution rates. mdpi.com Studies with other stilbenes have shown that forming inclusion complexes with hydroxypropyl-β-cyclodextrin can improve their bioavailability and tissue distribution. mdpi.com While the provided search results mention this compound inclusion complexes in the context of antimicrobial activity and packaging mdpi.com, and the use of cyclodextrins for improving solubility and stability of stilbene (B7821643) antioxidants thegoodscentscompany.com, specific pharmacokinetic data on this compound inclusion complexes from these searches were not available to detail their impact on this compound's bioavailability. However, the principle suggests that such complexes could be a viable strategy for this compound as well, based on successful applications with similar compounds. mdpi.com
Other general formulation strategies to improve the bioavailability of poorly soluble drugs that could potentially be applied to this compound include physical form manipulations (e.g., micronization, nanosuspensions), chemical modifications (e.g., salt forms), and the use of lipid-based formulations. drug-dev.comsymmetric.events Lipid-based formulations can enhance solubility and absorption by incorporating the drug into lipid excipients, which can form emulsions or micelles in the gastrointestinal tract. symmetric.events
| Strategy | Mechanism of Action | Potential Benefit for this compound |
| Prodrug Development | Chemical modification to improve solubility, stability, or target delivery. | Enhanced absorption, reduced first-pass metabolism, improved systemic exposure. ijpsjournal.comnih.gov |
| Inclusion Complexes | Encapsulation within host molecules (e.g., cyclodextrins) to improve solubility. | Increased dissolution rate and absorption in the GI tract. mdpi.com |
| Lipid-Based Formulations | Incorporating into lipid excipients to enhance solubility and micelle formation. | Improved solubilization and absorption of the lipophilic compound. symmetric.events |
| Physical Manipulations | Reducing particle size (e.g., micronization, nanosuspensions). | Increased surface area for dissolution, potentially improving absorption. drug-dev.com |
Analytical Methodologies for Pinosylvin Research
Chromatographic Techniques for Identification and Quantification
Chromatography plays a central role in separating pinosylvin from other compounds present in a sample matrix, allowing for its subsequent identification and quantification. Various chromatographic methods, often coupled with different detection systems, have been developed for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound due to its versatility and ability to handle complex samples. HPLC methods have been developed for the simultaneous determination of this compound and its metabolic products in biological matrices like rat serum and liver microsomes mdpi.com. A simple and novel HPLC method for this purpose involved preliminary precipitation of serum or microsomes with acetonitrile (B52724) after adding an internal standard mdpi.com. Separation was then performed on a tris-3,5 dimethyl phenyl carbamate (B1207046) amylose (B160209) column with UV detection at 308 nm mdpi.com. HPLC analysis has also been employed to identify this compound in extracts from Pinus nigra subsp. laricio nih.govnih.gov. Quantitative characterization of this compound and methyl this compound in pine extracts has been carried out using HPLC according to previously published methods, utilizing calibration curves obtained from chromatographic analysis of pure standards google.com. HPLC can separate this compound from related stilbenes like resveratrol (B1683913) and its derivatives researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds, including this compound and its methylated derivatives. GC-MS is frequently used to identify and characterize stilbenes using stilbene (B7821643) standards mdpi.com. For the analysis of extractives from Scots pine heartwood, GC-MS has been utilized for identification alongside GC-FID for quantification researchgate.netnih.govresearchgate.net. Sample preparation for GC-MS analysis of this compound derivatives in nanoparticle formulations has involved dissolving samples in HPLC-grade acetone (B3395972) after solvent removal and drying pharmaexcipients.com. Methanol extracts from stem bark and leaves of Pinus koraiensis have been analyzed by GC-MS to identify and examine the content of this compound stilbenes, specifically dihydrothis compound (B175631) monomethylether (DPME) and this compound monomethylether (PME) mdpi.com. The presence of these stilbenes was confirmed by comparing their mass fraction patterns with those of standards mdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of this compound, particularly in complex biological samples. A sensitive LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma nih.gov. This method utilized a simple protein precipitation procedure for plasma cleanup before analysis nih.gov. LC-MS/MS with electrospray ionization (ESI) and multiple reaction monitoring (MRM) in negative ion mode was employed nih.gov. This LC-MS/MS method demonstrated good selectivity, accuracy (intra- and inter-day analytical recovery within 100 ± 7.7%), precision (intra- and inter-day coefficient of variation < 12.0%), and sensitivity (lower limit of detection = 1.0 ng/mL), with excellent linearity (R² > 0.99) over the range of 1-1000 ng/mL nih.gov. LC-MS/MS has also been used for the phytochemical profiling of conifer wood extracts, tentatively identifying this compound based on its pseudomolecular ion and UV maxima mdpi.com. This compound demonstrated a characteristic fragment ion at m/z 169 [M−H−42]⁻, corresponding to the loss of C₂H₂O, which is typical for stilbenoids mdpi.com. LC-MS analysis has also been applied to analyze stilbene compounds produced by recombinant E. coli cells researchgate.net.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a quantitative technique frequently used for the determination of this compound and related compounds, particularly in wood extractives. A method for the quantitative determination of extractives, including this compound, from heartwood of Scots pine (Pinus sylvestris L.) using GC-FID has been developed researchgate.netnih.govresearchgate.net. This method involved the use of GC with FID researchgate.netnih.gov. The limit of detection (LOD) was reported as 0.03 mg/g wood, with a linear range up to 10 mg/g (r = 0.9994), accuracy within ± 10%, and precision of 18% relative standard deviation researchgate.netnih.gov. GC-FID has also been used to assess the recovery percentage of loaded this compound monomethyl ether in nanoparticle formulations before and after UV exposure pharmaexcipients.com. Samples for GC-FID analysis were prepared by dissolving a precise quantity in 1 mL of HPLC-grade acetone pharmaexcipients.com.
Spectroscopic Techniques
Spectroscopic techniques provide valuable information about the structure and presence of this compound, often offering rapid and non-destructive analysis.
UV Resonance Raman Spectroscopy (UVRR)
UV Resonance Raman Spectroscopy (UVRR) is a technique that can be used to study this compound, particularly in wood samples. UVRR spectroscopy has been applied to study the extractable compounds in Scots pine (Pinus sylvestris) wood nih.govnih.gov. UVRR spectra of hydrophilic extracts and solid knotwood samples of Scots pine have been analyzed using excitation wavelengths such as 244 and 257 nm nih.gov. UVRR spectra of model compounds, including this compound, have shown intense resonance enhanced bands in the spectral region of 1649-1548 cm⁻¹ due to their aromatic and oleophilic structures nih.gov. This compound also showed a relatively intense band in the aromatic substitution region at 996 cm⁻¹ nih.gov. The spectra of heartwood acetone-water extract showed many bands typical of this compound nih.gov. UVRR spectroscopy provides a rapid method for this compound content measurement, with spectra collected directly from wood chips, requiring no sample pretreatment abo.fi. This technique is based on the inelastic scattering of photons, and UV excitation provides trace analysis of unsaturated structures in wood and pulp samples abo.fi. It is a non-destructive method, although there is a risk of sample damage due to intense UV irradiation abo.fi. Short spectral acquisition times are a characteristic of UVRR abo.fi. UVRR has been explored as a fast and simple method for determining this compound (and its methyl ethers) in a large number of wood samples abo.fi.
Diffuse Reflectance Fourier Transform Infrared Spectroscopy (DRIFT) and FT-Raman Near-Infrared Spectroscopy
Diffuse Reflectance Fourier Transform Infrared (DRIFT) spectroscopy and Near-Infrared (NIR) FT-Raman spectroscopy have been utilized for the detection and study of pinosylvins, particularly in solid matrices like wood. researchgate.nettandfonline.com These techniques offer insights into the presence and interactions of this compound within complex natural materials.
Research has shown that NIR FT-Raman spectroscopy can reveal the presence of pinosylvins in Pinus sylvestris L. wood through visual inspection of the Raman spectra. researchgate.nettandfonline.com In contrast, DRIFT spectra often require more complex evaluation for the detection of pinosylvins. researchgate.nettandfonline.com Studies investigating the adsorption of this compound onto lignin (B12514952), a major wood component, have employed DRIFTS to record infrared spectra of adsorbed compounds. researchgate.nettsijournals.com Analysis of changes in the infrared spectra, particularly in the hydroxyl bending modes, has indicated that hydrogen bonding plays a significant role in the interaction between adsorbed this compound and the substrate surface. tsijournals.com
While DRIFT spectroscopy has proven useful for detecting residual solvents after wood samples are treated with this compound solutions, distinguishing between adsorbed this compound and other wood constituents based solely on DRIFT spectra can be challenging. tsijournals.com FT-IR spectroscopy has also been used to identify extractable compounds in heat-treated and native wood samples, with this compound showing a useful band in the fingerprint region at 997 cm⁻¹ in UV resonance Raman (UVRR) spectra. aalto.fiscispace.com UVRR spectroscopy, in particular, has been explored as a rapid method for quantifying this compound content in pine heartwood, offering short spectral acquisition times and the possibility of direct analysis from wood chips without extensive pretreatment. abo.fi However, this method may not differentiate between this compound and its monomethyl ether, and its accuracy can be affected by varying lignin content. abo.fi
Vibrational spectroscopic studies, including infrared and Raman spectroscopy, coupled with theoretical calculations, have provided detailed analysis of this compound's molecular vibrations and the effect of its conformation on spectral properties. acs.org
Assay Validation in Biological Matrices
The accurate quantification of this compound in biological samples is crucial for pharmacokinetic, metabolism, and other biological studies. Several analytical methods have been developed and validated for this purpose in various biological matrices, such as rat serum, plasma, urine, feces, and tissue homogenates. nih.govnih.govualberta.ca
Method validation typically follows regulatory guidelines, assessing parameters such as specificity, linearity, sensitivity, accuracy, precision, extraction recovery, and matrix effect. nih.govnih.govualberta.ca
For instance, a high-performance liquid chromatographic (HPLC) method with UV detection was developed and validated for the determination of this compound in rat serum and liver microsomes. nih.gov This method demonstrated linearity in the range of 0.5 to 100 µg/mL, with a mean extraction efficiency exceeding 99%. nih.gov The precision of the assay, expressed as the coefficient of variation, was less than 10%, including at the limit of quantitation (0.5 µg/mL), and the bias was below 15%. nih.gov The limit of detection for a 0.1 mL sample was reported as 100 ng/mL. nih.gov This validated assay was successfully applied to in vitro and in vivo metabolic kinetic studies of this compound, leading to the identification of oxidative and glucuronidated metabolites. nih.gov
Another study utilizing ultra-high-performance liquid chromatography coupled with linear trap quadrupole Orbitrap mass spectrometry (UPLC-MS/MS) validated a method for quantifying this compound in rat plasma, urine, feces, and tissue samples according to CFDA guidelines. nih.gov
The validation results for extraction recovery and matrix effect of this compound in various rat biological matrices are summarized in the table below. nih.gov
| Matrix | Concentration Level | Extraction Recovery (%) | RSD (%) | Absolute Matrix Effect (%) | RSD (%) |
| Plasma | Low | 98.7 | 6.5 | 95.2 | 7.1 |
| Plasma | Medium | 95.1 | 5.8 | 98.5 | 6.3 |
| Plasma | High | 96.3 | 7.2 | 97.8 | 5.9 |
| Urine | Low | 92.5 | 8.1 | 105.3 | 9.4 |
| Urine | Medium | 98.1 | 7.5 | 101.2 | 8.8 |
| Urine | High | 95.6 | 6.9 | 103.5 | 7.7 |
| Feces | Low | 88.9 | 10.3 | 110.1 | 11.5 |
| Feces | Medium | 91.7 | 9.8 | 108.7 | 10.9 |
| Feces | High | 94.2 | 8.5 | 112.4 | 9.6 |
| Tissue Homogenates | Low | 83.3-108.5 | <13.3 | 81.3-114.8 | <13.5 |
The extraction recoveries for this compound at three concentration levels and for the internal standard (at 110 ng/mL) in biosamples ranged from 83.3% to 108.5% with RSD% less than 13.3%, indicating acceptable extraction efficiency. nih.gov The absolute matrix effect values for this compound ranged from 81.3% to 114.8% with RSD% less than 13.5%, suggesting no significant matrix effects in the analyzed biological samples for this UPLC-MS/MS method. nih.gov Linearity was established over a range of concentrations depending on the matrix, using weighted least-squares linear regression analysis of the peak area ratios of analytes to the internal standard versus nominal this compound concentrations. nih.gov
Quantitative Analysis of Multi-components with Single Markers
Quantitative analysis of multi-components with a single marker (QAMS) is an approach used for the quality evaluation of complex samples, such as those derived from traditional Chinese medicine, where obtaining reference substances for all components may be challenging or costly. nih.govtandfonline.comtandfonline.com This method involves using one chemical reference substance (the single marker) to simultaneously calculate the content of multiple components based on their relative correction factors (RCF). nih.govtandfonline.comtandfonline.com
The QAMS method has been applied to the simultaneous quantitative analysis of main components, including this compound, pinocembrin, pinostrobin (B192119), and Reflexanbene I (3,5-dihydroxy-2-(1-p-mentheneyl)-trans-stilbene), in Linderae Reflexae Radix. nih.govtandfonline.comtandfonline.comresearchgate.netnih.gov In this application, either this compound or pinostrobin can serve as the single marker. nih.govtandfonline.com The RCFs of the other analytes relative to the chosen marker are determined, allowing their content to be calculated. nih.govtandfonline.com
Validation of the QAMS method also included assessing precision and stability. Intra-day precision for this compound, pinocembrin, pinostrobin, and Reflexanbene I showed RSDs of 1.74%, 0.97%, 1.49%, and 1.04%, respectively. nih.gov Inter-day precision showed RSDs of 3.50%, 3.74%, 2.03%, and 2.58%, respectively. nih.gov The stability of the sample solution over 48 hours was also evaluated, with RSDs for the peak areas of the four components ranging from 0.95% to 2.57%. nih.gov The recovery rates for the four analytes in test solutions were also assessed, with this compound showing a recovery of 100.72% with an RSD of 1.82%. tandfonline.com
Future Directions and Translational Research Perspectives
Comparative Efficacy of Pinosylvin Stereoisomers
This compound exists as cis and trans stereoisomers. The trans isomer is generally considered the more biologically active form, similar to other stilbenoids like resveratrol (B1683913), where the trans form has demonstrated better anticancer properties compared to the cis isomer. nih.gov An interesting research avenue involves a more detailed comparative analysis of the biological activities and efficacy of this compound's different stereoisomers across various applications. Understanding the subtle differences in their molecular interactions and pharmacokinetic profiles is crucial for optimizing their use in therapeutic and other applications.
Development of this compound-based Therapeutic Agents and Novel Drugs
This compound's broad spectrum of biological activities makes it a promising lead compound for the development of novel therapeutic agents. researchgate.netnih.gov Research is exploring its potential in various disease areas, including infectious diseases, inflammatory conditions, cancer, and neurodegenerative disorders. mdpi.comresearchgate.netresearchgate.net The development of synthetic methods for this compound and its derivatives is crucial for facilitating mass production and adoption as a medical compound. mdpi.comnih.gov
Research findings highlight this compound's ability to modulate key cellular targets and signaling pathways involved in various disorders. researchgate.net For instance, it has been shown to inhibit enzymes like COX-2 and iNOS and influence pathways such as NF-κB, which are central to inflammation and cancer progression. mdpi.comresearchgate.netnih.gov
Here is a summary of some reported biological activities of this compound:
| Biological Activity | Observed Effects | Relevant Mechanisms |
| Antimicrobial | Potent antibacterial and antifungal effects. mdpi.comnih.govnih.gov | Membrane disruption, inhibition of spore germination. acs.org |
| Antioxidant | Scavenging of free radicals, promotion of HO-1 expression. mdpi.comnih.gov | Inhibition of iNOS and protein kinase C. mdpi.comnih.gov |
| Anti-inflammatory | COX-2 inhibition, reduction in IL-6 levels. mdpi.comnih.gov | Inhibition of NF-κB and TRPA1 activation. mdpi.comnih.gov |
| Anticancer | Apoptosis induction, inhibition of matrix metalloproteinases, suppression of migration and invasion. mdpi.comresearchgate.netnih.govmdpi.com | Modulation of MAPK, ERK, and PI3K pathways. researchgate.netresearchgate.net |
| Neuroprotective | Suggested potential in some experiments. mdpi.comresearchgate.netresearchgate.net | Protection against oxidative stress, induction of HO-1 expression. researchgate.netencyclopedia.pub |
Further research is needed to translate these findings into clinically viable drugs.
Advanced Drug Delivery Systems for this compound
Despite its promising biological activities, the physicochemical properties of this compound, such as its lipophilicity and susceptibility to degradation, can limit its bioavailability and therapeutic potential. mdpi.com The development of advanced drug delivery systems is crucial to overcome these limitations and enhance its effectiveness.
Research is exploring the use of various nanoformulations as carriers for this compound and its derivatives, such as this compound monomethyl ether (PsMME). mdpi.com These systems can potentially improve solubility, enhance stability, control release, and target specific tissues or cells. Studies have investigated the use of mesoporous nanoparticles, including mesoporous silica (B1680970) nanoparticles (MSNs), thermally carbonized porous silicon nanoparticles (TCPSi), and mesoporous polydopamine nanoparticles (MPDA), for delivering PsMME. mdpi.com These nanocarriers have shown potential for shielding the compound from degradation and controlling its release. mdpi.com For example, MPDA nanoparticles demonstrated high protection ability against UV light for loaded PsMME. mdpi.com
Here is a summary of a study on PsMME release from different nanoformulations:
| Nanoformulation | Release Percentage after 72 hours (pH 6.8) |
| MPDA | 69.33 ± 1.62% |
| TCPSi | Lower than MPDA |
| PDA–PEI–MSNs | Lower than MPDA |
Data based on in vitro release profiles at pH 6.8. mdpi.com
These findings suggest that advanced delivery systems can significantly impact the release kinetics and potentially the efficacy of this compound and its derivatives.
Applications in Agriculture and Environmental Science
This compound's natural role as a defense mechanism in pine trees against microorganisms and insects highlights its potential for applications in agriculture and environmental science. researchgate.netnih.gov
This compound and its derivatives exhibit potent antibacterial and antifungal effects, making them candidates for developing environmentally friendly pesticides and insecticides. mdpi.comresearchgate.netnih.gov Research indicates their effectiveness against various plant pathogens and insects. researchgate.netlipidmaps.org For instance, this compound has shown the ability to reduce radial growth in plant pathogenic fungi. lipidmaps.org this compound monomethyl ether has demonstrated strong antifungal activity against Aspergillus flavus, inhibiting spore germination and aflatoxin B1 accumulation. acs.org It also possesses antibacterial effects. cenmed.commedchemexpress.com Dihydrothis compound (B175631) monomethyl ether has shown nematicidal activity against pine wood nematodes. nih.govmedchemexpress.com
Utilizing this compound-based compounds could offer a more sustainable alternative to conventional synthetic pesticides, aligning with growing global trends towards environmentally conscious practices in agriculture. mdpi.comresearchgate.net
The application of this compound in land remediation schemes is another promising area. mdpi.comresearchgate.netresearchgate.net While the specific mechanisms and applications in this context require further detailed investigation, its natural occurrence in resilient pine species and its potential to interact with microorganisms and environmental factors suggest a role in restoring or improving contaminated or degraded land. This could involve leveraging its antimicrobial properties to manage microbial communities or exploring its potential in stabilizing soil or interacting with pollutants.
Environmentally Friendly Pesticides and Insecticides
Integration of this compound Research with "-omics" Technologies (e.g., Transcriptome, Proteome)
Integrating this compound research with advanced "-omics" technologies, such as transcriptomics and proteomics, can provide deeper insights into its mechanisms of action and identify potential biomarkers and therapeutic targets. knowledgeforgrowth.be Transcriptomics can reveal how this compound affects gene expression profiles in target organisms or cells, while proteomics can show changes in protein levels and modifications. knowledgeforgrowth.be
Studies utilizing transcriptome and proteome analysis have been employed in plant systems to understand processes related to this compound biosynthesis and defense responses. researchgate.netdntb.gov.ua Applying these technologies to study the effects of this compound in biological systems relevant to human health, agriculture, or the environment can uncover complex molecular interactions and pathways influenced by the compound. knowledgeforgrowth.be This integrated approach can accelerate the discovery of novel applications and optimize the use of this compound by providing a comprehensive molecular understanding of its effects.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating pinosylvin from natural sources, and how do solvent systems influence yield?
- Answer : Isolation typically involves solvent extraction (e.g., methanol, ethanol) followed by chromatographic purification (e.g., silica gel chromatography or HPLC). Yield optimization requires testing polarity gradients and solvent ratios, as non-polar solvents may under-extract phenolic compounds like this compound, while polar solvents co-extract impurities. Characterization via H/C NMR and mass spectrometry is critical to confirm purity .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices like plant extracts?
- Answer : Reverse-phase HPLC coupled with UV detection (280 nm) is standard for quantification due to this compound’s aromatic structure. For validation, tandem mass spectrometry (LC-MS/MS) improves specificity in complex matrices. Calibration curves using certified standards and spike-recovery experiments (80–120% recovery) ensure accuracy .
Q. How do researchers validate the antioxidant activity of this compound in vitro, and what are common confounding factors?
- Answer : Standard assays include DPPH radical scavenging and FRAP. Confounding factors include solvent interference (e.g., DMSO quenches radicals) and pH sensitivity. Normalizing activity to Trolox equivalents and using negative controls (solvent-only) mitigate false positives. Replicate experiments () are essential .
Advanced Research Questions
Q. How can factorial design optimize this compound synthesis to maximize yield while minimizing byproducts?
- Answer : A factorial design evaluates variables like temperature, catalyst concentration, and reaction time. For example, high catalyst levels may accelerate side reactions (e.g., dimerization). Response surface methodology (RSM) identifies optimal conditions. Post-hoc ANOVA quantifies variable significance, with yield and purity as dependent variables .
Q. What experimental strategies resolve discrepancies between this compound’s in vitro bioactivity and its limited efficacy in vivo?
- Answer : Discrepancies often stem from poor bioavailability or metabolic degradation. Strategies include:
- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution via LC-MS.
- Prodrug synthesis : Modifying hydroxyl groups to enhance absorption.
- In vivo models : Using transgenic organisms (e.g., zebrafish) to study metabolic pathways.
Replicating in vitro conditions (e.g., hypoxia) in vivo can also align results .
Q. How do researchers design mechanistic studies to elucidate this compound’s role in plant defense against pathogens?
- Answer : Transcriptomic analysis (RNA-seq) identifies genes upregulated in response to this compound treatment. Knockout mutants (e.g., Arabidopsis lacking stilbene synthase) test necessity. Fluorescence microscopy tracks cellular localization using tagged proteins. Dose-response assays correlate this compound concentration with pathogen inhibition (e.g., MIC values) .
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s cytotoxicity across cell lines?
- Answer : Meta-analysis of IC values with random-effects models accounts for inter-study variability. Stratifying data by cell type (e.g., cancer vs. normal) and exposure time identifies context-dependent toxicity. Sensitivity analysis excludes outliers, and Bayesian methods quantify uncertainty in heterogeneous datasets .
Q. How can computational modeling predict this compound’s interactions with enzymatic targets, and what are validation benchmarks?
- Answer : Molecular docking (AutoDock Vina) screens this compound against targets like COX-2 or CYP450 enzymes. Validation benchmarks include:
- Docking scores ( kcal/mol).
- MD simulations : Assessing binding stability over 100 ns trajectories.
- In vitro inhibition assays : Comparing predicted IC with experimental values.
False-discovery rates (FDR < 5%) ensure reliability .
Methodological Considerations
- Reproducibility : Detailed protocols for synthesis, extraction, and bioassays must be included in supplementary materials, with raw spectral data (NMR, MS) .
- Theoretical Frameworks : Link mechanistic studies to broader concepts (e.g., redox biology or plant-pathogen coevolution) to contextualize findings .
- Data Contradictions : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
